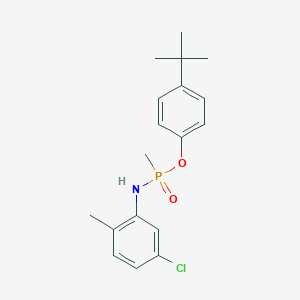
N-(3,4-dichlorophenyl)-N'-(diphenylmethyl)urea
描述
N-(3,4-dichlorophenyl)-N'-(diphenylmethyl)urea, also known as dichlorophenyl-diphenyl-urea (DCMU), is a herbicide that has been widely used in agriculture since the 1950s. DCMU is a white crystalline solid that is insoluble in water but soluble in organic solvents. Its chemical formula is C13H11Cl2NOS, and its molecular weight is 288.2 g/mol. DCMU works by inhibiting photosynthesis in plants, which leads to their death. In recent years, DCMU has been the subject of scientific research due to its potential applications in various fields.
作用机制
DCMU inhibits photosynthesis by binding to the D1 protein in the photosystem II complex. This prevents the transfer of electrons from water to plastoquinone, which is an essential step in the photosynthetic process. As a result, the production of ATP and NADPH is inhibited, which leads to the death of the plant.
Biochemical and Physiological Effects:
DCMU has been shown to have a number of biochemical and physiological effects on plants. These include the inhibition of photosynthesis, the reduction of chlorophyll content, the accumulation of reactive oxygen species, and the disruption of membrane function. In addition, DCMU has been shown to affect the expression of genes involved in photosynthesis and stress response.
实验室实验的优点和局限性
DCMU has several advantages for use in lab experiments. It is a potent inhibitor of photosynthesis, which makes it a useful tool for studying the process. It is also relatively easy to synthesize and purify. However, DCMU has some limitations. It is toxic to humans and animals, so care must be taken when handling it. In addition, its effects on different plant species can vary, which can make it difficult to interpret results.
未来方向
There are several potential future directions for research on DCMU. One area of interest is the development of new herbicides based on the structure of DCMU. Another area of interest is the use of DCMU to study the effects of environmental stress on plant growth and development. Additionally, DCMU could be used to investigate the role of photosynthesis in the evolution of plant species. Finally, the development of new methods for synthesizing and purifying DCMU could lead to more efficient and cost-effective production of the compound.
Conclusion:
In conclusion, DCMU is a potent inhibitor of photosynthesis that has been widely used in agriculture for many years. It has also been the subject of scientific research due to its potential applications in various fields. DCMU has been used to study photosynthesis, plant growth, and the development of herbicides. Its mechanism of action involves binding to the D1 protein in the photosystem II complex, which prevents the transfer of electrons from water to plastoquinone. DCMU has several advantages for use in lab experiments, but also has some limitations. There are several potential future directions for research on DCMU, including the development of new herbicides and the investigation of its role in plant evolution.
科学研究应用
DCMU has been used in various scientific research applications, including the study of photosynthesis, plant growth, and the development of herbicides. DCMU is a potent inhibitor of photosynthesis, which makes it a useful tool for studying the process. It has been used to investigate the structure and function of the photosynthetic apparatus in plants and algae. DCMU has also been used to study the effects of light on plant growth and development. In addition, DCMU has been used to develop new herbicides that are more effective and environmentally friendly.
属性
IUPAC Name |
1-benzhydryl-3-(3,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O/c21-17-12-11-16(13-18(17)22)23-20(25)24-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFFLNFMRULEJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzhydryl-N'-(3,4-dichlorophenyl)urea | |
CAS RN |
413590-77-9 | |
| Record name | N-BENZHYDRYL-N'-(3,4-DICHLOROPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1'-(2,3,4-trimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B3743889.png)
![5-[4-(dimethylamino)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B3743910.png)
![2,2'-[(3-nitrophenyl)methylene]bis(1H-indene-1,3(2H)-dione)](/img/structure/B3743918.png)

![2-chloro-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B3743940.png)

![4-(1-methylbenzo[f]quinolin-3-yl)aniline](/img/structure/B3743955.png)
![4-(4-methylphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B3743962.png)
![4-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B3743965.png)

![4,4'-sulfonylbis{2-[(1H-pyrrol-2-ylmethylene)amino]phenol}](/img/structure/B3743975.png)
![N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]diacetamide](/img/structure/B3743984.png)

![ethyl 2-{[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B3743990.png)